Dodecyl(trimethyl)stannane
Description
Structure
2D Structure
Properties
CAS No. |
61726-24-7 |
|---|---|
Molecular Formula |
C15H34Sn |
Molecular Weight |
333.14 g/mol |
IUPAC Name |
dodecyl(trimethyl)stannane |
InChI |
InChI=1S/C12H25.3CH3.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;;;;/h1,3-12H2,2H3;3*1H3; |
InChI Key |
NTDKYFOJESZVSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Sn](C)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Dodecyl Trimethyl Stannane and Analogous Organotin Systems
Fundamental Reactivity of the Tin-Carbon Bond
The reactivity of organotin compounds, including Dodecyl(trimethyl)stannane, is fundamentally governed by the nature of the tin-carbon (Sn-C) bond. This bond's characteristics dictate the stability of the molecule and the types of reactions it can undergo.
Bond Lability and Stability Characteristics
The tin-carbon bond is a covalent, yet relatively non-polar, linkage. wikipedia.org Compared to carbon-carbon (C-C) and carbon-silicon (C-Si) bonds, the Sn-C bond is significantly weaker and longer. wikipedia.org The typical length of an Sn-C bond is approximately 2.15 Å, which is considerably greater than the C-C bond length of 1.54 Å. nrochemistry.com This increased bond length contributes to its lower thermal stability and higher reactivity, as it lessens the screening of the central tin atom and makes it more accessible to attacking reagents. nrochemistry.com
Despite its relative weakness, the Sn-C bond is generally stable in the presence of air and moisture. wikipedia.org The stability and reactivity are influenced by the nature of the organic groups attached to the tin atom. For instance, aryl, vinyl, and allyl groups are cleaved more readily than alkyl groups. wikipedia.org Within alkyl groups, lower alkyls are typically cleaved more easily than higher, more sterically hindered alkyl groups. wikipedia.org In a compound like this compound, this differential reactivity is key to its function in certain chemical transformations.
| Bond Type | Typical Bond Length (Å) | Relative Stability |
| C-C | 1.54 | High |
| C-Si | 1.94 | Moderate |
| Sn-C | 2.15 | Lower |
| C-Pb | 2.29 | Lowest |
Cleavage Reactions Mediated by Halogens, Metal Halides, Acids, and Bases
The Sn-C bond can be readily cleaved by a variety of electrophilic and nucleophilic agents. wikipedia.org These cleavage reactions are synthetically useful for the preparation of various organotin derivatives and other organic molecules.
Halogens and Metal Halides: Halogens such as chlorine (Cl₂) and bromine (Br₂) react with tetraorganotins (R₄Sn) to cleave one Sn-C bond, yielding a triorganotin halide (R₃SnX) and an organic halide (RX). wikipedia.org Interhalogen compounds like iodine monochloride (ICl) and iodine monobromide (IBr) are also effective reagents for this transformation. harvard.eduuwindsor.ca The general reaction is as follows: R₄Sn + X₂ → R₃SnX + RX (where X = Cl, Br, I) wikipedia.org
Similarly, metal halides, particularly tin tetrachloride (SnCl₄), can participate in redistribution reactions with tetraorganotins, leading to the formation of various organotin halides depending on the stoichiometry. wikipedia.org These reactions often require heat or a Lewis acid catalyst to proceed. wikipedia.orgmsu.edu R₄Sn + SnCl₄ → 2 R₂SnCl₂ wikipedia.org
Acids and Bases: Mineral acids, such as hydrochloric acid (HCl), can cleave the Sn-C bond to produce a triorganotin halide and a hydrocarbon. wikipedia.org The susceptibility to acid cleavage depends on the organic group, with aryl and vinyl groups being more reactive than alkyl groups. wikipedia.org Strong acids are considered effective agents for the chemical cleavage of organotins. openochem.org While less commonly detailed for tetraalkylstannanes, the Sn-C bond can also be cleaved by strong bases (alkali), highlighting the bond's susceptibility to both electrophilic and nucleophilic attack. wikipedia.org
| Reagent Type | Example | General Reaction Product(s) |
| Halogen | Cl₂, Br₂, I₂ | R₃SnX + RX |
| Metal Halide | SnCl₄ | R₂SnCl₂, R₃SnCl, RSnCl₃ |
| Mineral Acid | HCl | R₃SnCl + RH |
| Base | Alkali | Cleavage of Sn-C bond |
Reactivity in Cross-Coupling Reactions
One of the most significant applications of organotin compounds in modern organic synthesis is their use as nucleophilic partners in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Stille Coupling Reactions
The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organostannane with an organic halide or pseudohalide (like a triflate), catalyzed by a palladium complex. wikipedia.orgchemeurope.com The reaction is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgjk-sci.comorgsyn.org
The general form of the Stille reaction is: R¹-X + R²-SnR³₃ → R¹-R² + X-SnR³₃ (catalyzed by Pd(0)) wikipedia.org
In the context of the Stille reaction, tetraorganostannanes like this compound (C₁₂H₂₅Sn(CH₃)₃) are designed with specific roles for their organic substituents. The reaction relies on the differential rate of transfer (migratory aptitude) of the groups attached to the tin atom. The general trend for the rate of group transfer is: Alkynyl > Alkenyl > Aryl > Allyl ≈ Benzyl >> Alkyl openochem.orgnih.gov
For a tetraalkylstannane, where all four groups are sp³-hybridized carbons, only one alkyl group is typically transferred. nih.gov In this compound, the trimethylstannyl group provides higher reactivity compared to bulkier alkyl groups like tributylstannyl moieties. wikipedia.orgchemeurope.com The smaller methyl groups are more likely to be the "transferable" ligands, while the larger dodecyl group acts as a non-transferable "dummy" ligand. nih.gov This design allows the compound to function as a source of a methyl nucleophile in a cross-coupling reaction. However, the use of simple alkylstannanes for transferring an alkyl group is less common and can require harsher conditions compared to the transfer of sp²-hybridized groups. wikipedia.org More advanced systems, such as using secondary alkyl azastannatranes, have been developed to facilitate the reliable cross-coupling of secondary alkyl groups. nih.govnih.gov
The catalytic cycle of the Stille reaction is well-established and proceeds through three fundamental steps involving a palladium catalyst. wikipedia.orgnrochemistry.comopenochem.org
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst. The organic halide or triflate (R¹-X) reacts with the Pd(0) complex in an oxidative addition step. openochem.orglibretexts.org This involves the insertion of the palladium atom into the R¹-X bond, forming a 16-electron Pd(II) intermediate. libretexts.org The palladium center is formally oxidized from the 0 to the +2 state. The resulting complex initially forms as a cis-isomer, which often rapidly isomerizes to the more stable trans-isomer. uwindsor.cachemeurope.com
Transmetalation: This is the crucial step where the organostannane transfers its organic group to the palladium center. openochem.org The Pd(II) complex from the previous step reacts with the organostannane (R²-SnR³₃). The R² group displaces the halide (X) on the palladium complex, forming a new Pd-R² bond and the byproduct X-SnR³₃. openochem.org This step regenerates a Pd(II) intermediate, now bearing both organic coupling partners (R¹ and R²). Transmetalation is often the rate-determining step of the entire catalytic cycle. wikipedia.orguwindsor.ca
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex. The two organic groups (R¹ and R²) are joined to form the new carbon-carbon bond of the final product (R¹-R²). openochem.org This process reduces the palladium center from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle. wikipedia.orgnrochemistry.com For this step to occur, the R¹ and R² groups must be in a cis orientation on the palladium complex. wikipedia.orglibretexts.org
| Mechanistic Step | Palladium Oxidation State Change | Key Transformation |
| Oxidative Addition | Pd(0) → Pd(II) | R¹-X bond is cleaved and added to Pd. |
| Transmetalation | Pd(II) → Pd(II) | R² group from stannane replaces X on Pd. |
| Reductive Elimination | Pd(II) → Pd(0) | R¹ and R² couple to form R¹-R², regenerating Pd(0). |
Copper-Mediated Coupling Reactions
In addition to palladium-catalyzed reactions, organotin compounds, including analogs of this compound, can participate in copper-mediated cross-coupling reactions. These reactions offer an alternative pathway for the formation of carbon-carbon and carbon-heteroatom bonds. The use of copper salts can promote couplings that may be challenging under palladium catalysis.
A notable application of copper mediation is in the N-amidation of organostannanes. Under non-basic conditions, a variety of aryl, alkenyl, and heteroaryl organostannanes can efficiently couple with O-acetyl hydroxamic acids in the presence of a copper(I) source. nih.gov This methodology provides a useful alternative to other metal-catalyzed C-N bond-forming reactions. The reaction is believed to proceed through an oxidative addition of the O-acetylhydroxamic acid to copper(I), followed by transmetalation with the organostannane and subsequent reductive elimination. nih.gov
Furthermore, copper-mediated radiofluorination of arylstannanes using [¹⁸F]KF has been developed as a valuable technique for positron emission tomography (PET) tracer synthesis. nih.gov This process is significantly faster with arylstannanes compared to arylboron precursors, which is attributed to the faster transmetalation of the aryl group from tin to copper. nih.gov This highlights the utility of organostannanes in copper-mediated transformations, particularly where rapid reaction kinetics are crucial.
Homolytic and Radical Chemistry of Organotin Compounds
Generation and Reactivity of Organotin Radicals
Organotin compounds are pivotal in radical chemistry, primarily through the generation of stannyl radicals (R₃Sn•). These radicals are typically formed from organotin hydrides, such as tributyltin hydride, via homolytic cleavage of the Sn-H bond. wikipedia.org This process can be initiated by heat or light in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org
Once generated, the organotin radical can abstract a halogen atom from an organic halide to produce an alkyl radical and an organotin halide. nih.gov This atom-transfer reaction is a cornerstone of many radical-based synthetic transformations. The stability of the newly formed organotin halide bond provides a thermodynamic driving force for the reaction. The reactivity of organotin radicals is a key aspect of their utility in organic synthesis.
The general scheme for the generation of an alkyl radical (R'•) from an alkyl halide (R'X) using a triorganotin hydride (R₃SnH) is as follows:
| Step | Reaction | Description |
| Initiation | AIBN → 2 R• + N₂ | Thermal decomposition of AIBN to form initiating radicals. |
| R• + R₃SnH → RH + R₃Sn• | Abstraction of a hydrogen atom from the organotin hydride to generate the stannyl radical. | |
| Propagation | R₃Sn• + R'X → R₃SnX + R'• | Abstraction of a halogen atom from the organic halide by the stannyl radical to form an alkyl radical. |
| R'• + R₃SnH → R'H + R₃Sn• | Abstraction of a hydrogen atom from the organotin hydride by the alkyl radical to form the product and regenerate the stannyl radical. |
Applications in Organic Transformations (e.g., Radical Cyclizations)
The alkyl radicals generated through the action of organotin radicals are highly valuable intermediates in a variety of organic transformations. One of the most significant applications is in radical cyclization reactions. wikipedia.org These reactions are powerful tools for the construction of cyclic systems, particularly five- and six-membered rings. libretexts.org
In a typical radical cyclization, an alkyl radical generated from a suitable precursor (e.g., an alkyl halide) containing an appropriately positioned unsaturated group (e.g., an alkene or alkyne) will add intramolecularly to the multiple bond. This addition forms a new carbon-carbon bond and generates a new radical center, which can then be quenched by abstracting a hydrogen atom from an organotin hydride, thus propagating the radical chain.
The development of chiral organotin hydrides has opened the door to enantioselective radical cyclizations. chemistryviews.org In these systems, the chiral information from the organotin compound can be transferred to the product during the cyclization step, offering a method for controlling the stereochemistry of the newly formed stereocenters. chemistryviews.orgresearchgate.net
Catalytic Applications of Organotin Compounds
Catalysis in Esterification and Transesterification Processes
Organotin compounds, particularly mono- and diorganotin(IV) derivatives, are effective catalysts for esterification and transesterification reactions. gelest.comrjpbcs.com These reactions are fundamental in the synthesis of esters and polyesters. While strong acids and bases can also catalyze these reactions, organotin catalysts are often preferred because they are less corrosive and lead to fewer side reactions, resulting in higher purity products. gelest.comvestachem.com
The catalytic activity of organotin compounds in these processes is attributed to the Lewis acidity of the tin center and its ability to coordinate with the reactants. rsc.org In esterification, the organotin catalyst is believed to activate the carboxylic acid towards nucleophilic attack by the alcohol. For transesterification, the catalyst facilitates the exchange of the alkoxy group of an ester.
Dibutyltin compounds are commonly used as catalysts for transesterification, including the production of polyethylene terephthalate (PET). vestachem.com Monoalkyltin compounds, such as monobutyltin oxide, are particularly effective for direct esterification. gelest.com These catalytic reactions are typically carried out at elevated temperatures, often above 150-200°C. gelest.comvestachem.com
The general mechanism for organotin-catalyzed esterification is thought to involve the formation of an intermediate where both the carboxylic acid and the alcohol are coordinated to the tin center, facilitating the nucleophilic attack and subsequent elimination of water.
| Catalyst Type | Typical Application | Reaction Temperature | Advantages |
| Monoorganotins | Direct Esterification | > 180-200°C | High activity for direct esterification. gelest.com |
| Diorganotins | Transesterification | > 150°C | Widely used for polyester synthesis. gelest.comvestachem.com |
| Stannous Compounds | Direct Esterification | > 180-200°C | Can be removed by filtration. gelest.com |
Role in Polymerization Reactions
Organotin compounds, including systems analogous to this compound, serve as crucial catalysts and stabilizers in the polymer industry. sigmaaldrich.comlupinepublishers.com Their primary applications are in the production of polyurethanes and the stabilization of polyvinyl chloride (PVC). Diorganotin carboxylates, such as dibutyltin dilaurate, are widely used as catalysts for the formation of polyurethanes. wikipedia.org They are also utilized in the vulcanization of silicones and in transesterification reactions. wikipedia.org
In polyurethane manufacturing, organometallic catalysts like dibutyltin dilaurate (DBTDL) and stannous octoate promote the gellation reaction between isocyanates and polyols. poliuretanos.com.br The catalytic activity of tin compounds can be significantly enhanced by the addition of amines. poliuretanos.com.br The mechanism is believed to involve the formation of an intermediate complex between the isocyanate, the polyol, and the tin catalyst, which facilitates the polymerization process. poliuretanos.com.brgelest.com The choice of catalyst allows for "tunable" reactivity, enabling control over curing times and the final properties of the polymer. reaxis.com
Organotins are also essential as heat stabilizers for PVC, a role that consumes approximately 20,000 tons of tin annually. wikipedia.org During processing and use, PVC can degrade by releasing hydrogen chloride. Organotin stabilizers, typically diorganotin dithiolates (R₂Sn(SR')₂) and carboxylates, prevent this degradation by absorbing hydrogen chloride and removing reactive allylic chloride groups from the polymer chain. lupinepublishers.comwikipedia.org
Lewis Acidity and Formation of Hypercoordinated Complexes
A key characteristic of organotin(IV) compounds is the ability of the tin atom to act as a Lewis acid, accepting electron pairs from donor molecules (Lewis bases). gelest.com This Lewis acidity is fundamental to their catalytic activity. poliuretanos.com.br The electrophilicity of the tin center increases as the number of electron-withdrawing groups attached to it increases. Consequently, the Lewis acidity follows the sequence: R₃SnX < R₂SnX₂ < RSnX₃, where R is an alkyl group and X is a halide. gelest.com
This electron-acceptor ability allows tin(IV) to expand its coordination number from the typical four to five or even six, forming hypercoordinated or hypervalent complexes. wikipedia.orgresearchgate.net This phenomenon is more common with electronegative substituents on the tin atom. wikipedia.org The formation of these complexes involves dative bonds from a donor atom (like oxygen, nitrogen, or a halide) to the tin center. researchgate.net For example, organotin halides readily form adducts with Lewis bases such as pyridine. wikipedia.orglupinepublishers.com The resulting geometry of these five-coordinate complexes is often a distorted trigonal bipyramidal structure. researchgate.net In these structures, the bonds to the tin atom are elongated compared to regular tetra-coordinate stannanes, reflecting the hypercoordinated nature of the central atom. wikipedia.org
| Organotin Compound Type | Relative Lewis Acidity | Typical Coordination Number | Example |
|---|---|---|---|
| Tetraorganotin (R₄Sn) | Lowest | 4 | Tetraethyltin |
| Triorganotin Halide (R₃SnX) | Moderate | 4 or 5 (in presence of Lewis base) | Tributyltin chloride |
| Diorganotin Dihalide (R₂SnX₂) | High | 4, 5, or 6 (in presence of Lewis base) | Dibutyltin dichloride |
| Monoorganotin Trihalide (RSnX₃) | Highest | 4, 5, or 6 (in presence of Lewis base) | n-Butyltin trichloride |
Development of Delayed-Action Catalysts
In certain polymerization processes, particularly for polyurethanes, it is advantageous to have a catalyst that is initially inactive and becomes active only at a specific time or temperature. This allows for better process control, such as ensuring a mold is completely filled before the curing process begins. morpholine.cc This has led to the development of delayed-action or latent organotin catalysts. google.com
Several strategies are employed to achieve this delayed action:
Steric Hindrance: One approach involves using sterically hindered organotin compounds. poliuretanos.com.br The bulky groups around the tin atom inhibit the formation of the catalytic complex at room temperature. As the temperature rises during the curing process, the increased energy overcomes this steric barrier, activating the catalyst. poliuretanos.com.brgoogle.com
Chemical Modification: Dibutyltin thiocarboxylates and mercaptides are examples of organotin compounds that exhibit delayed-action properties. poliuretanos.com.brresearchgate.net Their reduced reactivity at lower temperatures provides a longer pot life for the polyurethane system. gelest.com
Unsymmetrically Substituted Stannanes: Another class of delayed-action catalysts involves unsymmetrically substituted tetrahydrocarbyl tin compounds (RₓR'₄₋ₓSn). These compounds contain at least one relatively inert hydrocarbyl group (R) and one more reactive group (R') that becomes active under use conditions, typically upon heating to between 30°C and 99°C. google.com
These catalysts are designed to be substantially ineffective at room temperature and can be triggered by heat to initiate polymerization. google.com This allows for decoupling the gelation and blowing reactions in foam production, leading to finer control over the foam's morphology and properties. morpholine.cc
Other Significant Organic Transformations Involving Organotin Reagents
Dehalogenation Reactions
Organotin hydrides, such as tributyltin hydride, are powerful reagents for the dehalogenation of organic halides, replacing a carbon-halogen bond with a carbon-hydrogen bond. sigmaaldrich.comorganic-chemistry.org This transformation is a type of hydrogenolysis and typically proceeds through a free-radical chain mechanism. organic-chemistry.orgwikipedia.org
The process is initiated by a radical initiator (like AIBN), which abstracts a hydrogen atom from the organotin hydride to generate a triorganotin radical (R₃Sn•). This tin radical then abstracts the halogen atom from the organohalide substrate (R'-X) to form a stable triorganotin halide (R₃SnX) and an alkyl radical (R'•). The alkyl radical subsequently abstracts a hydrogen atom from another molecule of the organotin hydride, yielding the dehalogenated product (R'-H) and regenerating the tin radical to continue the chain reaction.
The rate of dehalogenation is dependent on the strength of the carbon-halogen bond, with reactivity following the order: C-I > C-Br > C-Cl > C-F. wikipedia.org Due to the toxicity of organotin compounds, methods have been developed that use only catalytic amounts of the tin hydride, with a stoichiometric reducing agent to regenerate it in situ. organic-chemistry.org
Addition Reactions to Unsaturated Substrates (Alkynes, Alkenes)
Organotin reagents participate in important addition reactions with unsaturated carbon-carbon bonds.
Hydrostannylation: This reaction involves the addition of an organotin hydride (Sn-H) across a double or triple bond of an alkene or alkyne. gelest.com The addition can be initiated by free-radical promoters or catalyzed by transition metals, leading to the formation of new alkyl- or alkenylstannanes. Alkynes are generally more reactive than alkenes in these additions. gelest.com
Carbonyl and Imine Addition: Allyl-, allenyl-, and propargyl-stannanes are stable yet effective nucleophiles that add to electrophilic centers like aldehydes and imines. wikipedia.org This reaction is a widely used method for forming carbon-carbon bonds and creating new stereocenters, particularly for producing homoallylic and homopropargylic alcohols. The reaction can be carried out under thermal conditions or, more commonly, promoted by a Lewis acid. wikipedia.org The Lewis acid activates the carbonyl group toward nucleophilic attack. The stereochemical outcome of the reaction can be controlled by the geometry of the allylstannane or by using chiral substrates or catalysts. wikipedia.org
Reactivity of Organotin Alkoxides and Amines
Organotin alkoxides (R'nSn(OR)₄₋n) and related compounds are versatile intermediates in organic synthesis. They can be prepared through several methods, including salt elimination reactions between an organotin halide and a sodium alkoxide, or by the reaction of organotin oxides with alcohols. nih.gov
Organotin alkoxides are generally sensitive to moisture and can hydrolyze to form organotin oxides or hydroxides. gelest.comnih.gov This reactivity can be harnessed; for instance, chiral tin-alkoxide reagents, generated in situ, are used as catalysts in asymmetric aldol and Mannich-type reactions. nih.gov
Organotin oxides themselves are reactive precursors. For example, they react with mercaptans to form tin mercaptides and with organosilicon hydrides to produce organotin hydrides. gelest.com The reactivity of organotin compounds with active hydrogen-containing species like alcohols and amines is central to their catalytic role in polyurethane chemistry, where they facilitate the reaction between hydroxyl groups and isocyanates. gelest.com
Polystannane Synthesis and Polymerization Mechanisms
Polystannanes are a class of inorganic polymers featuring a backbone of covalently bonded tin atoms, represented by the general formula (R₂Sn)ₙ. wikipedia.org The unique electronic and optical properties of these polymers, which arise from σ-electron delocalization along the Sn-Sn chain, have driven significant research into their synthesis and characterization. researchgate.netnih.gov The creation of high-molecular-weight polystannanes fundamentally relies on the use of bifunctional monomers that can form two new tin-tin bonds. Consequently, diorganotin dihalides (R₂SnX₂) and diorganotin dihydrides (R₂SnH₂) are the primary precursors for these polymerization reactions. wikipedia.orgresearchgate.net Tetraorganotin compounds, such as this compound, lack the necessary reactive functional groups (e.g., halides or hydrides) on the central tin atom and are therefore unsuitable as direct monomers for the synthesis of high-molecular-weight polystannanes via established polymerization routes. Nevertheless, a thorough examination of analogous organotin systems provides critical insight into the various mechanisms of polystannane formation.
The primary synthetic routes to polystannanes include Wurtz-type reductive coupling, catalytic dehydropolymerization, and electrochemical reactions. wikipedia.org
Wurtz-Type Coupling
One of the most established methods for synthesizing polystannanes is the Wurtz-type coupling of diorganotin dihalides (R₂SnCl₂) with an alkali metal, such as sodium. wikipedia.orgresearchgate.net This reductive condensation reaction involves treating the monomer with a dispersion of molten sodium in an inert solvent, which results in the formation of Sn-Sn bonds and the elimination of sodium chloride. bath.ac.ukrsc.org
The general reaction is as follows: n R₂SnCl₂ + 2n Na → (R₂Sn)ₙ + 2n NaCl
This method has been successfully employed to produce high molecular weight poly(dialkylstannane)s. wikipedia.org However, the reaction presents several challenges. The conditions are critical, as prolonged reaction times or elevated temperatures can lead to degradation of the polymer chain. bath.ac.ukrsc.org Additionally, the Wurtz synthesis is often plagued by low yields and the formation of a significant fraction of cyclic oligomers as byproducts. wikipedia.org
| Monomer | Method | Reagent | Resulting Polymer | Number-Average Molar Mass (Mₙ) | Reference |
|---|---|---|---|---|---|
| Dibutyltin dichloride (Bu₂SnCl₂) | Wurtz Coupling | Sodium (Na) | Poly(dibutylstannane) | ca. 1 × 10⁶ g/mol | bath.ac.ukrsc.org |
Catalytic Dehydropolymerization
Catalytic dehydropolymerization of diorganotin dihydrides (R₂SnH₂) offers a more refined and controlled pathway to linear polystannanes. torontomu.cafigshare.com This method utilizes transition metal catalysts to promote the formation of Sn-Sn bonds through the elimination of hydrogen gas (H₂). wikipedia.org
The polymerization proceeds according to the following reaction: n R₂SnH₂ --(Catalyst)--> (R₂Sn)ₙ + (n-1) H₂
A range of transition metal complexes can catalyze this reaction, with Wilkinson's catalyst, [RhCl(PPh₃)₃], being particularly effective. torontomu.cafigshare.com Dehydropolymerization provides distinct advantages over Wurtz coupling, notably the production of high molar mass polymers in good yields without the co-formation of cyclic byproducts. wikipedia.org The molecular weight of the polystannanes can be controlled by adjusting the catalyst concentration, and temperature has a significant effect on the rate of monomer conversion. wikipedia.orgfigshare.com This versatile technique has been used to synthesize a variety of poly(dialkylstannane)s with different side chains, including long alkyl groups such as dodecyl. figshare.com
| Monomer Type | Method | Catalyst Example | Resulting Polymer | Number-Average Molar Mass (Mₙ) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|---|---|
| R₂SnH₂ (R = ethyl, propyl, butyl, pentyl, hexyl, octyl, dodecyl) | Dehydropolymerization | Wilkinson's Catalyst [RhCl(PPh₃)₃] | Poly(dialkylstannane) | 1 × 10⁴ to 1 × 10⁵ g/mol | 2–3 | wikipedia.orgfigshare.com |
Other Synthetic Methodologies
Beyond the two primary methods, other mechanisms have been explored for polystannane synthesis.
Ring-Opening Polymerization (ROP): ROP is a chain-growth polymerization that proceeds by the opening of a cyclic monomer. wikipedia.org While often considered byproducts of Wurtz coupling, cyclic oligostannanes can theoretically serve as monomers for ROP to yield linear polymers. The driving force for this reaction is typically the relief of ring strain. cmu.ac.th Organotin compounds themselves are used as catalysts for the ROP of other cyclic esters, such as lactides. researchgate.netresearchgate.net
Electrochemical Reactions: Polystannanes can also be synthesized via electrochemical reduction of diorganotin dihalides. wikipedia.orgtorontomu.ca However, similar to the Wurtz reaction, this approach can also lead to the formation of cyclic oligomers alongside the desired linear polymer. wikipedia.org
Condensation Polymerization: A novel condensation polymerization strategy has been developed that utilizes the reaction between dialkyltin dihydrides and dialkyltin diamides. torontomu.ca This approach allows for the synthesis of alternating polystannanes, where the substituents on adjacent tin atoms in the polymer backbone can be varied. torontomu.ca
Spectroscopic and Advanced Characterization Techniques for Dodecyl Trimethyl Stannane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of Dodecyl(trimethyl)stannane, offering precise insights into the hydrogen, carbon, and tin nuclei within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR spectroscopy of this compound provides characteristic signals for the trimethyltin (B158744) moiety and the long dodecyl chain. The protons of the three methyl groups directly attached to the tin atom are chemically equivalent and thus appear as a sharp singlet in the upfield region of the spectrum, typically around 0.1 ppm. A key feature of this signal is the presence of satellite peaks resulting from the coupling between the protons and the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The two-bond coupling constant, ²J(Sn-H), is an important diagnostic parameter.
The protons of the dodecyl chain exhibit a series of multiplets. The terminal methyl group of the dodecyl chain typically appears as a triplet at approximately 0.88 ppm. The methylene (B1212753) groups along the chain produce a complex multiplet pattern, with the most intense signal, representing the bulk of the -(CH₂)ₙ- protons, appearing around 1.26 ppm. The methylene group alpha to the tin atom is deshielded and its signal is expected to be observed further downfield.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Sn-(CH ₃)₃ | ~ 0.1 | Singlet (with Sn satellites) | ²J(¹¹⁹Sn-¹H) ≈ 50-60 |
| Sn-CH ₂- | Downfield multiplet | Multiplet | |
| -(CH ₂)₁₀- | ~ 1.26 | Broad multiplet | |
| -CH ₃ | ~ 0.88 | Triplet | ~ 6-7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR data. The carbon atoms of the trimethyltin group give rise to a single resonance, typically observed at a low chemical shift value. This signal is often accompanied by satellite peaks due to one-bond coupling with the tin isotopes, ¹J(Sn-C), which provides valuable information about the s-character of the tin-carbon bond.
The carbon atoms of the dodecyl chain produce a series of signals in the aliphatic region of the spectrum. The terminal methyl carbon appears at approximately 14 ppm. The various methylene carbons of the chain are resolved between approximately 22 and 32 ppm. The carbon atom directly bonded to the tin (Cα) is significantly shifted and its resonance is a key identifier for the structure.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Sn-(C H₃)₃ | Upfield region |
| Sn-C H₂- | Downfield aliphatic region |
| -(C H₂)₁₀- | ~ 22 - 32 |
| -C H₃ | ~ 14 |
Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) Spectroscopy for Electronic Environment Elucidation
¹¹⁹Sn NMR spectroscopy is a powerful technique for directly probing the electronic environment of the tin atom in this compound. The chemical shift of the tin nucleus is highly sensitive to the nature of the substituents. For tetraalkylstannanes like this compound, the ¹¹⁹Sn chemical shift is expected to be in the upfield region relative to the standard tetramethyltin (B1198279) (TMT). The presence of the long alkyl chain influences the shielding of the tin nucleus. The specific chemical shift provides a fingerprint for the compound and can be used to monitor its reactions and purity. The ¹¹⁹Sn NMR spectrum of a pure sample would consist of a single resonance line.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is essential for the accurate determination of the molecular formula of this compound. By providing a high-resolution measurement of the mass-to-charge ratio (m/z) of the molecular ion, HRMS can confirm the elemental composition with a high degree of confidence. The fragmentation pattern observed in the mass spectrum is characteristic of tetraorganotin compounds. A common fragmentation pathway involves the successive loss of the alkyl groups from the tin atom. The most abundant peaks often correspond to the [M - CH₃]⁺ and [M - C₁₂H₂₅]⁺ ions. The isotopic pattern of tin, with its multiple stable isotopes, provides a distinctive signature in the mass spectrum, aiding in the identification of tin-containing fragments.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that can be particularly useful for the analysis of larger molecules like this compound, minimizing fragmentation and providing a clear molecular ion peak. This technique is especially valuable for confirming the molecular weight of the intact molecule. In a typical MALDI-TOF experiment, the sample is co-crystallized with a matrix that absorbs the laser energy, leading to the gentle desorption and ionization of the analyte. The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated adduct [M+H]⁺, further confirming the identity and integrity of the compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound by identifying the vibrational modes of its constituent chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by absorption bands that correspond to the vibrational frequencies of its specific functional groups. The primary regions of interest are the C-H stretching vibrations of the dodecyl and methyl groups, the C-H bending vibrations, and the tin-carbon (Sn-C) stretching vibrations.
The long dodecyl chain gives rise to strong, sharp peaks in the 2850-3000 cm⁻¹ region, which are characteristic of symmetric and asymmetric C-H stretching vibrations in methylene (-CH₂) and methyl (-CH₃) groups. libretexts.orglibretexts.org Additional prominent peaks related to the alkyl chain include the -CH₂ scissoring (~1465 cm⁻¹) and methyl rocking (~1375 cm⁻¹) vibrations. libretexts.org
Vibrations involving the tin atom are found at lower wavenumbers. For compounds containing the trimethyltin group, (CH₃)₃Sn, strong absorptions in the 500-600 cm⁻¹ region are typically assigned to the Sn-C symmetric and asymmetric stretching vibrations. acs.orgacs.org The presence of a planar (CH₃)₃Sn group would result in a single, infrared-active asymmetric stretch, while a non-planar configuration would exhibit both symmetric and asymmetric stretches. acs.org
Table 1: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
|---|---|---|---|
| 2950 - 3000 | Asymmetric C-H Stretch | -CH₃ (Dodecyl & Methyl) | Strong |
| 2850 - 2925 | Symmetric C-H Stretch | -CH₂ (Dodecyl) | Strong |
| ~1465 | Scissoring (Bending) | -CH₂ (Dodecyl) | Medium |
| ~1375 | Symmetric Bending (Rocking) | -CH₃ (Dodecyl & Methyl) | Medium |
Raman Spectroscopy (Potential Application based on related compounds)
Raman spectroscopy provides complementary information to FTIR analysis. A key feature in the Raman spectra of tetraalkyltin compounds is the strong, polarized band corresponding to the symmetric Sn-C stretching vibration, which typically appears in the 450-550 cm⁻¹ range. mdpi.com This peak is often more intense in Raman than in IR spectra due to the change in polarizability associated with the symmetric vibration of the Sn-C bonds. For trimethyltin compounds specifically, this symmetric Sn-C stretch is a highly characteristic feature.
The C-H stretching and bending vibrations of the alkyl chains are also observable in the Raman spectrum, though often with lower intensity compared to the Sn-C symmetric stretch. nih.gov The analysis of Raman spectra is a powerful method for studying the Sn-C framework and confirming the presence of the trimethylstannyl moiety. mdpi.comnih.gov
Thermal Analysis Techniques
Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, decomposition profile, and phase behavior of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition pathway. Organotin compounds are known to have moderate thermal stability. rdd.edu.iq The covalent tin-carbon bond is generally stable but will cleave upon heating. nih.gov For tetraalkyltin compounds, decomposition typically begins at temperatures above 100-200°C. rdd.edu.iq
The TGA thermogram for this compound is expected to show a multi-step or single-step decomposition process. The initial mass loss would correspond to the cleavage and volatilization of the alkyl groups. The decomposition often proceeds through the sequential loss of these groups, ultimately leaving a residue of a tin oxide (such as SnO₂ or SnO) if performed in an oxidizing or inert atmosphere, respectively. nih.govcity.ac.uk The specific onset temperature of decomposition is an important indicator of the compound's thermal stability. wikipedia.org
Table 2: Expected TGA Decomposition Profile for this compound
| Temperature Range (°C) | Process | Expected Mass Loss | Final Residue |
|---|---|---|---|
| > 150 - 400 | Onset of thermal decomposition; cleavage of Sn-C bonds and volatilization of alkyl fragments. | Corresponds to loss of dodecyl and methyl groups. | Tin Oxide (e.g., SnO₂) |
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. wikipedia.org This technique can identify phase transitions such as melting, crystallization, and glass transitions. nih.govnih.gov For a long-chain compound like this compound, DSC analysis would be expected to reveal a distinct melting point (Tₘ), observed as an endothermic peak on the DSC curve. The enthalpy of fusion (ΔHₘ) can be calculated from the area of this peak, providing information on the energy required to disrupt the crystal lattice. malvernpanalytical.com
Given its long alkyl chain, the compound may also exhibit other solid-solid phase transitions or polymorphic behavior, which would appear as additional endothermic or exothermic events in the DSC thermogram prior to melting. mdpi.com These transitions are related to changes in the packing and conformational ordering of the dodecyl chains in the solid state.
X-ray Diffraction (XRD) and Crystallographic Studies
Electron Microscopy Techniques for Morphological Characterization
Electron microscopy offers unparalleled resolution for visualizing the morphology of materials. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are instrumental in determining the size, shape, and surface features of this compound aggregates or crystals.
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. cancer.gov The method involves scanning the sample with a focused beam of electrons. cancer.gov The interaction between the electrons and the atoms in the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals contain information about the surface topography and composition. cancer.gov
For the morphological characterization of this compound, which is a waxy solid or oil at room temperature, SEM analysis would typically require sample preparation, such as cryo-fixing or mounting on a conductive substrate. The resulting images could reveal key characteristics:
Particle Morphology: SEM can elucidate the shape and size distribution of this compound particles if it exists in a solid, powdered, or crystalline form.
Surface Texture: The technique provides detailed visualization of the surface texture, showing whether the material is smooth, rough, porous, or crystalline.
Aggregation State: It can be used to observe how individual particles or crystallites aggregate to form larger structures.
Transmission Electron Microscopy (TEM) is a technique where a beam of electrons is transmitted through an ultra-thin specimen. cancer.gov An image is formed from the electrons that pass through the sample, providing information on the internal structure of the material. cancer.gov TEM offers significantly higher spatial resolution than SEM, enabling the visualization of nanoscale features.
The application of TEM to characterize this compound could provide insights into:
Nanostructure: If the compound forms nanostructures, such as nanoparticles or thin films, TEM can reveal their size, shape, and internal arrangement.
Crystallinity: Through techniques like selected area electron diffraction (SAED), TEM can determine whether the sample is crystalline, polycrystalline, or amorphous. For crystalline samples, it can provide information about the crystal lattice.
Dispersion: When used as a component in a composite material, TEM can be employed to visualize the dispersion and distribution of this compound within the matrix.
Similar to SEM, the direct TEM analysis of this compound is not extensively documented. However, TEM is a fundamental tool in materials science for analyzing organometallic compounds, particularly in the context of nanomaterials and composite systems.
Surface Analysis Techniques (Potential Application based on related compounds)
Surface analysis techniques are crucial for understanding the chemical composition and state of the outermost atomic layers of a material, which often govern its reactivity, stability, and interactions. nanoanalytics.com
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition and the chemical and electronic state of the elements within the top 5-10 nm of a material's surface. wikipedia.orgcarleton.edu The technique works by irradiating the material with a beam of X-rays while measuring the kinetic energy of electrons that are emitted from the surface, based on the photoelectric effect. wikipedia.org
For this compound, XPS would be a highly valuable tool for:
Elemental Verification: Confirming the presence of tin (Sn), carbon (C), and potentially oxygen (O) on the surface, with oxygen indicating surface oxidation.
Chemical State Analysis: The binding energy of the core electrons is sensitive to the chemical environment of the atom. carleton.edu XPS can therefore determine the oxidation state of the tin atom (typically Sn(IV) in organotin compounds) and distinguish it from other states like metallic tin (Sn(0)) or tin oxides (e.g., SnO₂). Studies on various organotin compounds have demonstrated the utility of XPS in probing the chemical environment of the tin atom. nih.govuq.edu.au
Surface Contamination: Detecting any unintended contaminants on the surface of the material. nanoanalytics.com
Chemical Bonding: Providing information on the C-Sn and C-H/C-C bonding environments through high-resolution scans of the C 1s and Sn 3d regions.
The table below presents typical binding energy ranges for tin in different chemical states, illustrating the data that could be obtained from an XPS analysis of this compound.
| Element | Orbital | Chemical State | Typical Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Sn | 3d5/2 | RnSnX4-n (Organotin IV) | 486.0 - 487.5 | uq.edu.au |
| Sn | 3d5/2 | SnO2 | 486.2 - 487.0 | acs.org |
| Sn | 3d5/2 | Sn (metallic) | 484.5 - 485.0 | acs.org |
| C | 1s | C-C, C-H | ~284.8 - 285.0 | wikipedia.org |
| C | 1s | C-Sn | ~284.5 - 285.5 | uq.edu.au |
Theoretical and Computational Studies of Dodecyl Trimethyl Stannane and Organotin Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of organometallic compounds. These methods allow for the detailed examination of molecular structure, bonding, and the energetic landscapes of chemical reactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to determine the geometries and predict the reactivity of organotin compounds. DFT calculations can provide accurate predictions of bond lengths, bond angles, and other geometric parameters. For tetra-organotin compounds, such as Dodecyl(trimethyl)stannane, DFT can be used to model the tetrahedral geometry around the tin atom and to calculate properties like NMR chemical shifts. researchgate.netnih.gov
DFT studies have shown that the bond lengths in organotin compounds increase with the size of the halogen atom in organotin halides. lupinepublishers.com For tetra-alkyltin compounds, the choice of functional and basis set in DFT calculations is crucial for obtaining results that correlate well with experimental data. researchgate.net For instance, the B3LYP functional combined with a triple-zeta (TZV) basis set for tin and the 6-311G family for ligand atoms has been found to be effective for calculating the isotropic shielding of the tin nucleus. researchgate.net
Table 1: Representative Calculated Bond Parameters for Tetra-alkyltin Compounds
| Compound Type | Sn-C Bond Length (Å) | C-Sn-C Bond Angle (°) |
|---|---|---|
| Tetramethylstannane | ~2.15 | ~109.5 |
| Tetraethylstannane | ~2.16 | ~109.5 |
The Stille reaction is a versatile carbon-carbon bond-forming reaction that utilizes organotin reagents. wikipedia.orgorganic-chemistry.org Computational modeling, primarily using DFT, has been instrumental in elucidating the mechanism of this reaction, particularly the rate-determining transmetalation step. chemtube3d.com In this step, the organic group is transferred from the tin atom to the palladium catalyst.
Theoretical studies have investigated two primary pathways for transmetalation: a cyclic (associative) mechanism and an open (dissociative) mechanism. morressier.comresearchgate.net The preferred pathway can be influenced by the nature of the reactants and the catalyst. morressier.com For instance, DFT calculations have shown that benzyl stannanes tend to favor an open transmetalation pathway, while other alkylstannanes may prefer a cyclic pathway. morressier.com The cyclic transition state helps to explain the retention of configuration often observed in the Stille coupling of chiral alkyl stannanes. acs.org The nature of the halide in the palladium complex also affects the reaction barriers, with smaller halides generally leading to lower activation energies in the open pathway. morressier.com
Molecular Dynamics (MD) Simulations (Potential Application based on related compounds)
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com While specific MD studies on this compound are not prevalent, the technique has been applied to other organotin compounds to explore their interactions with biological systems, such as cell membranes. researchgate.netnih.gov
Given the amphiphilic nature of this compound, with its long alkyl chain and polar trimethylstannyl group, MD simulations could be employed to model its behavior in heterogeneous environments. Potential applications include studying its interaction with lipid bilayers, which is crucial for understanding the permeation and binding of small molecules with biological membranes. nih.govresearchgate.net Such simulations can provide insights into how the dodecyl chain might anchor the molecule within the hydrophobic core of the membrane, while the trimethylstannyl head group interacts with the polar head groups of the lipids or the surrounding aqueous environment. These simulations can reveal changes in membrane structure and dynamics upon interaction with the organotin compound. nih.gov
Elucidation of Structure-Reactivity Relationships through Computational Data
Computational data is invaluable for establishing clear structure-reactivity relationships in organotin compounds. By systematically varying the structure of a molecule in silico and calculating its properties, researchers can understand how different functional groups or structural motifs influence reactivity.
For organotin compounds, the length and branching of the alkyl chains attached to the tin atom can affect their reactivity. aip.org For example, the increased bond length of the Sn-C bond compared to C-C or Si-C bonds contributes to the higher reactivity and lower thermal stability of tin alkyls. lupinepublishers.comresearchgate.net Computational studies can quantify these effects by calculating bond dissociation energies and activation barriers for various reactions. In the context of Stille coupling, DFT calculations have shown that more electron-donating phosphine ligands on the palladium catalyst can increase the activation barriers for transmetalation. researchgate.net Similarly, the electronic properties of substituents on the organic group being transferred can influence the reaction rate. polito.it
Table 2: Calculated Activation Barriers for Transmetalation in Stille Coupling
| Organostannane | Palladium Complex Ligand | Calculated Activation Barrier (kcal/mol) |
|---|---|---|
| VinylSn(CH₃)₃ | P(CH₃)₃ | Data not available in provided snippets |
| VinylSn(CH₃)₃ | PH₃ | Data not available in provided snippets |
Advanced Electronic Structure Analysis and Bonding Characterization
To gain a deeper understanding of the chemical bonding in this compound and related organotin systems, advanced electronic structure analysis methods can be employed. Two such powerful techniques are the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.
QTAIM, developed by Richard Bader, defines chemical bonding and molecular structure based on the topology of the electron density. wikipedia.orgamercrystalassn.org By analyzing the electron density, one can identify bond critical points (BCPs) which are indicative of a chemical bond. pitt.edu The properties at these BCPs, such as the electron density and its Laplacian, provide quantitative information about the nature and strength of the bond. researchgate.net For the Sn-C bonds in this compound, QTAIM could be used to characterize their covalent versus ionic character.
NBO analysis provides a localized picture of chemical bonding that aligns with the familiar Lewis structures of lone pairs and two-center bonds. uni-muenchen.denih.gov It transforms the complex molecular orbitals into a set of localized NBOs. This method allows for the analysis of donor-acceptor interactions, which are crucial for understanding delocalization and hyperconjugation effects. uni-muenchen.dedergipark.org.tr For this compound, NBO analysis could reveal the hybridization of the tin and carbon atoms in the Sn-C bonds and quantify the extent of any non-covalent interactions. nih.gov
Environmental Fate and Biotransformation of Organotin Compounds: Academic Research Perspectives
Environmental Persistence and Distribution in Aquatic and Terrestrial Environments
Organotin compounds are recognized for their persistence in the environment, with a strong tendency to partition from water into soil and sediments. cdc.gov Tetra-substituted organotins like Dodecyl(trimethyl)stannane, while relatively stable and less toxic than their tri-substituted counterparts, can act as reservoirs for more hazardous compounds. chromatographyonline.com Over time, they can slowly decompose or be metabolized, releasing toxic tri-substituted organotins. chromatographyonline.com
Due to its structure, featuring a long dodecyl chain, this compound is expected to have low water solubility and a high affinity for particulate matter and sediments. cdc.gov This behavior is consistent with other sparingly soluble organotin compounds that become concentrated in the sediment phase of aquatic systems. cdc.gov Degradation in sediments is significantly slower than in the water column, with half-lives for some organotins estimated to be several years. cdc.gov In terrestrial environments, organotin compounds generally exhibit low mobility in soil, binding to soil particles which limits their transport. publications.gc.ca
Table 1: Predicted Environmental Distribution of this compound
| Environmental Compartment | Predicted Behavior | Rationale |
|---|---|---|
| Water Column | Low concentration in dissolved phase | Expected low water solubility and high partitioning to suspended solids. |
| Sediment | High concentration, long-term persistence | Strong affinity for organic matter and particulate binding; slow degradation rates in anoxic sediment conditions. cdc.gov |
| Soil | Low mobility, high persistence | Strong adsorption to soil particles, limiting leaching and transport. publications.gc.ca |
| Biota | Potential for bioaccumulation | Lipophilic nature suggests partitioning into fatty tissues of organisms. |
This table is based on the known behavior of other long-chain and tetra-substituted organotin compounds.
Biotransformation Pathways and Mechanisms
The biotransformation of organotin compounds is a critical process that dictates their ultimate environmental fate and toxicity. The primary degradation pathway involves the sequential cleavage of tin-carbon bonds. cdc.gov
While "debutylation" refers specifically to the removal of butyl groups from compounds like tributyltin (TBT), the analogous and primary degradation pathway for this compound is dealkylation . nih.gov This process involves the stepwise removal of the alkyl groups (methyl or dodecyl) from the tin atom.
It is hypothesized that the initial degradation step for this compound would be the cleavage of one alkyl group to form a more toxic tri-substituted organotin. This could occur via two main routes:
Demethylation: Loss of a methyl group to form Dodecyl(dimethyl)stannane.
De-dodecylation: Loss of the dodecyl group to form Trimethyltin (B158744).
The relative likelihood of these initial steps depends on the specific enzymatic systems involved and environmental conditions. Subsequent dealkylation would continue, progressively forming di- and mono-substituted species before ultimately yielding inorganic tin. researchgate.net Biological dithiols, present in various organisms, have been shown to play a key role in the dealkylation of trialkyltin compounds. nih.govnih.gov
Environmental methylation is a known biotransformation pathway for tin. tandfonline.comnih.gov Inorganic tin, which is the final degradation product of all organotins, can be methylated by microorganisms in the environment to form methyltin compounds. cdc.govwho.int This process is significant because it can remobilize tin from sediments and produce methyltin derivatives, which have their own distinct toxicological profiles. tandfonline.comtandfonline.com It is plausible that any inorganic tin formed from the complete degradation of this compound could serve as a substrate for environmental methylation. tandfonline.com
Microorganisms, including bacteria, fungi, and microalgae, are central to the degradation of organotin compounds in the environment. researchgate.netresearchgate.net Biotic degradation is considered the major pathway for the removal of many organotins from aquatic ecosystems. researchgate.net
Bacterial strains, particularly from genera such as Pseudomonas, have demonstrated the ability to degrade organotins like triphenyltin (B1233371) (TPT) and TBT. nih.govpsmjournals.org The mechanism is a sequential dealkylation, where the organic groups are cleaved one by one. researchgate.net For this compound, a similar microbial process is expected. Bacteria would likely metabolize the compound by first cleaving either the dodecyl or a methyl group, followed by further degradation of the resulting tri-, di-, and mono-alkyltin intermediates until only inorganic tin remains. researchgate.net The rate of this microbial degradation can be influenced by the availability of nutrients and other environmental factors. nih.gov
Figure 1: Proposed Microbial Degradation Pathway for this compound
This diagram illustrates the hypothetical stepwise dealkylation of this compound by microbial action.
Influence of Environmental Factors on Speciation and Reactivity (e.g., pH, Salinity)
Environmental factors such as pH and salinity play a significant role in the speciation, and therefore the bioavailability and reactivity, of organotin compounds. researchgate.net The speciation of organotin cations is pH-dependent. cdc.gov For instance, at different pH levels, organotins can exist as cations or neutral hydroxides, which affects their interaction with microbial cells and sediments.
Salinity can also influence the behavior of organotins. Changes in salinity can affect the solubility and bioavailability of these compounds. For example, studies on TBT have shown that adjusting salinity can increase its solubilization from sediment, potentially making it more available for microbial degradation. nih.gov Therefore, the reactivity and degradation rate of this compound and its ionic degradation products in estuarine or marine environments would likely be influenced by fluctuations in pH and salinity.
Advanced Analytical Strategies for Environmental Monitoring and Degradation Studies
Accurate monitoring of organotin compounds and their degradation products in various environmental matrices requires highly sensitive and selective analytical techniques. The preferred method for organotin analysis is Gas Chromatography (GC) due to its high resolution. nih.gov
Analysis typically involves four main steps: extraction from the sample matrix (water, sediment, or biota), derivatization to a more volatile form, separation via GC, and detection. nih.gov
Extraction: Organic solvents are used to extract the organotin compounds from the environmental sample.
Derivatization: Since many organotin compounds are not sufficiently volatile for GC analysis, they must be converted into volatile derivatives. Common methods include hydride generation or ethylation. pjoes.com
Separation and Detection: A capillary GC column separates the different organotin species. nih.gov Detection is often achieved using a Flame Photometric Detector (FPD) with a tin-specific filter or Mass Spectrometry (MS), which provides high sensitivity and structural confirmation. nih.govpjoes.com NIOSH has developed specific methods for monitoring methyltin chlorides in the air, which could be adapted for related compounds. nih.govcdc.gov
High-Performance Liquid Chromatography (HPLC) is another powerful technique used for organotin analysis. A key advantage of HPLC is that it can often separate organotin compounds without the need for a derivatization step. nih.gov
Table 2: Analytical Methods for Methyltin Compounds
| Technique | Sample Matrix | Typical Detection Limit | Reference |
|---|---|---|---|
| GC-FPD | Aqueous | 3 ng/L for trimethyltin | nih.gov |
| GC-FPD | Aqueous | 12 ng/L for dimethyltin | nih.gov |
| GC-FPD | Aqueous | 18 ng/L for monomethyltin | nih.gov |
| HPLC-AAS | General | Method for speciation of organotins | nih.gov |
| GC-MS | General | Provides structural confirmation | nih.gov |
This table presents data for methyltin compounds, which are structurally related to the subject of this article.
Future Research Directions and Emerging Trends in Dodecyl Trimethyl Stannane Chemistry
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis of organotin compounds often relies on methods like the use of Grignard reagents or organoaluminium compounds, which can be expensive and generate significant waste. wikipedia.orglupinepublishers.com Future research is increasingly directed towards more sustainable and efficient synthetic pathways. For Dodecyl(trimethyl)stannane, this involves exploring methodologies that are more atom-economical, utilize less hazardous materials, and operate under milder conditions.
Table 1: Future Directions in Sustainable Synthesis
| Research Direction | Key Objectives | Potential Impact |
|---|---|---|
| Continuous-Flow Synthesis | Develop a continuous, one-pot synthesis method. | Increased safety, higher yields, reduced waste. rsc.org |
| Metal-Free Catalysis | Explore transition-metal-free stannylation reactions. | Lower cost, reduced toxicity, simplified purification. organic-chemistry.org |
| Atom Economy | Design synthetic routes that maximize the incorporation of starting materials into the final product. | Minimized waste generation, improved resource efficiency. |
| Green Solvents | Investigate the use of benign and recyclable solvents. | Reduced environmental impact from solvent use. |
Exploration of New Catalytic Transformations and Methodologies
Organotin compounds are well-established as reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org However, the full catalytic potential of specific stannanes like this compound remains largely untapped. Future research will likely explore its application in novel catalytic transformations and as a catalyst itself.
The unique structure of this compound, with its long, non-polar dodecyl group, could be leveraged to influence solubility and reactivity in specific media, potentially enabling reactions in unconventional solvents or facilitating catalyst recovery. There is a growing interest in organocatalysis, which uses small organic molecules to catalyze reactions, offering a more sustainable alternative to metal-based catalysts. theearthandi.orgnih.gov Investigating the potential of this compound and its derivatives to act as organocatalysts, for example in polymerization or esterification reactions, represents a significant area for future exploration. lupinepublishers.comnih.gov Furthermore, the synergy between organocatalysis and photochemistry (photo-organocatalysis) is an emerging field that could unlock new types of reactivity, using light as a clean energy source to drive chemical transformations. youtube.com
Table 2: Emerging Catalytic Applications
| Area of Exploration | Research Goal | Potential Advancement |
|---|---|---|
| Novel Coupling Reactions | Utilize this compound in new palladium-catalyzed reactions beyond the classic Stille coupling. | Expansion of synthetic tools for complex molecule synthesis. researchgate.net |
| Organocatalysis | Investigate the compound's ability to catalyze reactions such as polymerizations or transesterifications. | Development of metal-free, sustainable catalytic systems. theearthandi.orgnih.gov |
| Phase-Transfer Catalysis | Exploit the long alkyl chain for applications in biphasic catalytic systems. | Simplified product separation and catalyst recycling. |
| Photo-Organocatalysis | Combine this compound with light-driven reactions. | Access to novel, energy-efficient synthetic pathways. youtube.com |
Integration of this compound into Next-Generation Functional Materials
Organotin compounds have found applications as PVC stabilizers, catalysts in polyurethane production, and precursors for forming tin dioxide layers on glass. wikipedia.orgchromatographyonline.comnih.gov The specific properties of this compound could be harnessed for the creation of new functional materials with tailored characteristics. Its long alkyl chain could impart desirable properties such as hydrophobicity, solubility in organic polymers, or self-assembly capabilities.
Future research could focus on incorporating this compound into polymer backbones or as pendant groups to modify the physical and chemical properties of materials like plastics and resins. Another emerging application for organometallics is in the field of organic electronics. mdpi.com Organotin compounds are being investigated for their potential in patterning thin films for semiconductor manufacturing, where their radiation-sensitive Sn-C bond is a key feature. google.com Exploring the use of this compound as a precursor for such applications could lead to advancements in microelectronics. There is also potential to design novel coordination compounds and polymers where the organotin moiety acts as a building block, leading to materials with unique structural and electronic properties. digitellinc.com
Table 3: Applications in Functional Materials
| Material Type | Research Objective | Potential Functionality |
|---|---|---|
| Polymer Additives | Incorporate as a modifier in polymers like PVC or silicones. | Enhanced thermal stability, hydrophobicity, or processability. chromatographyonline.com |
| Organic Electronics | Use as a precursor for solution-processed or vapor-deposited thin films. | Development of new materials for lithographic patterning. mdpi.comgoogle.com |
| Coordination Polymers | Employ as a building block in self-assembling metal-organic frameworks. | Creation of materials with novel catalytic or sensing properties. digitellinc.com |
| Surface Coatings | Develop as a component for hydrophobic or antifouling surface treatments. | Improved durability and performance of protective coatings. |
Deeper Mechanistic Understanding through Synergistic Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is critical for optimizing existing processes and designing new ones. The synergy between experimental studies and computational chemistry has become a powerful tool for elucidating complex reaction pathways in organometallic chemistry. soton.ac.ukrsc.org
For this compound, future research will benefit from applying these combined approaches to understand its reactivity in detail. Computational methods, such as Density Functional Theory (DFT), can model transition states and reaction intermediates, providing insights that are difficult to obtain through experiments alone. organic-chemistry.orgscielo.br This is particularly valuable for understanding the subtle effects of the dodecyl and trimethyl groups on the reactivity of the tin center during catalytic cycles like the Stille reaction. uwindsor.ca Experimental techniques, including kinetic studies and advanced spectroscopic methods (e.g., in-situ NMR), can then be used to validate and refine the computational models. This integrated approach can help rationalize product selectivity, identify potential side reactions, and guide the design of more efficient catalysts and reaction conditions. researchgate.netescholarship.org
Table 4: Mechanistic Study Approaches
| Approach | Methodology | Key Insights |
|---|---|---|
| Computational Chemistry | Density Functional Theory (DFT) calculations, Ab initio molecular dynamics (AIMD). escholarship.org | Elucidation of transition states, reaction energies, and kinetic pathways. scielo.brresearchgate.net |
| Kinetic Studies | Monitoring reaction rates under various conditions (temperature, concentration, catalyst). | Determination of rate laws and activation parameters. |
| Spectroscopic Analysis | In-situ NMR, IR, and mass spectrometry to identify intermediates. | Direct observation of transient species in the reaction pathway. |
| Isotope Labeling Studies | Using isotopically labeled reagents to trace atom movement. | Unambiguous determination of bond-forming and bond-breaking steps. |
Comprehensive Studies on Long-Term Environmental Behavior and Degradation Pathways
The widespread use of some organotin compounds has led to environmental concerns due to their toxicity and persistence. chromatographyonline.comresearchgate.net While tetra-substituted organotins like this compound are generally less toxic than their tri-substituted counterparts, they can degrade into more harmful compounds in the environment. chromatographyonline.com A critical area for future research is a comprehensive evaluation of the long-term environmental fate of this compound.
This requires detailed studies on its degradation pathways under various environmental conditions (e.g., in soil, water, and sediment). tandfonline.comscilit.com Key processes to investigate include biodegradation by microorganisms and abiotic degradation through mechanisms like photolysis (degradation by sunlight). researchgate.net It is crucial to identify the ultimate degradation products and assess their potential toxicity and persistence. epa.gov Understanding the compound's mobility, bioavailability, and potential for bioaccumulation in ecosystems is also essential for a complete environmental risk assessment. tandfonline.comitrcweb.org Such studies are vital to ensure that any new applications of this compound are developed with a full understanding of their potential long-term environmental impact.
Table 5: Environmental Behavior Research
| Research Area | Focus of Study | Importance |
|---|---|---|
| Biodegradation | Identify microbial species capable of degrading the compound and elucidate metabolic pathways. | Determine the potential for natural attenuation in the environment. researchgate.net |
| Abiotic Degradation | Investigate rates and products of photolysis and hydrolysis. | Assess persistence in aquatic and terrestrial environments. tandfonline.com |
| Environmental Fate Modeling | Use experimental data to model transport and distribution in ecosystems. | Predict environmental concentrations and potential exposure levels. itrcweb.org |
| Ecotoxicology | Assess the toxicity of the parent compound and its degradation products to relevant aquatic and soil organisms. | Quantify the potential risks to environmental health. tandfonline.com |
Q & A
Q. What are the established synthesis routes for Dodecyl(trimethyl)stannane, and how can researchers ensure purity during preparation?
- Methodological Answer: this compound is typically synthesized via transmetallation or Grignard reactions, where trimethyltin halides react with dodecyl Grignard reagents. To ensure purity, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation . Residual solvents (e.g., triethylamine) should be quantified using high-performance liquid chromatography (HPLC) with a diluent system of dimethyl sulfoxide and sodium hydroxide (4:1), as outlined in purity testing protocols for analogous organometallic compounds .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy : For confirming alkyl chain integrity and tin-carbon bonding.
- Elemental Analysis : To verify stoichiometric ratios of carbon, hydrogen, and tin.
- X-ray Photoelectron Spectroscopy (XPS) : For surface analysis and oxidation state determination of tin .
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds.
Comparative studies with structurally similar quaternary ammonium salts (e.g., dodecyl trimethyl ammonium bromide) highlight the importance of multi-technique validation to avoid misinterpretation .
Q. What safety protocols are critical when handling this compound in laboratories?
- Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) due to potential neurotoxicity from tin residues .
- Follow guidelines for organotin compounds, including waste neutralization protocols and spill containment using inert adsorbents .
- Regularly monitor air quality for volatile byproducts using gas detectors calibrated for organometallics .
Advanced Research Questions
Q. How can researchers optimize the catalytic efficiency of this compound in cross-coupling reactions?
- Methodological Answer: Experimental variables to optimize include:
- Solvent Polarity : Non-polar solvents (e.g., hexane) enhance aggregation behavior, while polar solvents improve solubility .
- Temperature Gradients : Controlled heating (60–80°C) accelerates reaction kinetics without degrading the stannane.
- Co-catalysts : Pairing with palladium complexes improves catalytic turnover, as seen in analogous tin-plumbane systems .
Advanced characterization via XPS and transmission electron microscopy (TEM) can identify active sites and surface modifications post-reaction .
Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?
- Methodological Answer: Contradictions in data (e.g., melting points, solubility) often arise from impurities or solvent interactions. Mitigation strategies include:
- Standardized Synthesis Protocols : Replicate reactions under inert atmospheres to prevent oxidation .
- Statistical Analysis : Use ANOVA to compare datasets across studies, ensuring sample sizes ≥3 for reproducibility .
- Controlled Solvent Systems : Reference studies on dodecyl ammonium salts demonstrate how solvent purity impacts phase behavior .
Q. What strategies mitigate interference from residual solvents in this compound synthesis?
- Methodological Answer:
- Purification Techniques : Column chromatography with silica gel (eluent: hexane/ethyl acetate) effectively removes triethylamine residues .
- Dynamic Light Scattering (DLS) : Monitors aggregation behavior caused by solvent traces in colloidal systems .
- Quality Control Thresholds : Set residual solvent limits at <0.1% (w/w), aligning with pharmaceutical-grade standards for organometallics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
